Advanced Physicochemical Profiling and Synthetic Methodologies for 4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol
Advanced Physicochemical Profiling and Synthetic Methodologies for 4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol
Executive Summary 4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol (CAS: 87117-40-6), frequently cataloged under its benzenol nomenclature, is a specialized Mannich base derivative of 4-chloro-o-cresol[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic bidentate ligand and a highly reactive building block in macromolecular chemistry. This technical guide deconstructs its physicochemical behavior—driven by unique intramolecular forces—and establishes self-validating, causal protocols for its synthesis, analytical characterization, and downstream application.
Structural Logic & Physicochemical Properties
The structural hallmark of 4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol is the spatial proximity of the phenolic hydroxyl group to the tertiary amine of the dimethylaminomethyl moiety. This specific ortho-arrangement dictates its physical state, solubility profile, and reactivity.
Quantitative Data Profile
Table 1: Computed and Experimental Physicochemical Properties
| Property | Value | Source / Computation Method |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem[1] |
| Molecular Weight | 199.68 g/mol | PubChem 2.1[1] |
| Exact Mass | 199.0763918 Da | PubChem 2.1[1] |
| XLogP3 (Lipophilicity) | 2.4 | XLogP3 3.0[1] |
| Topological Polar Surface Area | 23.5 Ų | Cactvs 3.4.6.11[1] |
| Hydrogen Bond Donors | 1 | Structural Derivation[1][2] |
| Hydrogen Bond Acceptors | 2 | Structural Derivation[1][2] |
| Rotatable Bonds | 2 | Structural Derivation[1][2] |
The Causality of Intramolecular Hydrogen Bonding
The O-H···N intramolecular hydrogen bond creates a pseudo-six-membered ring. This internal sequestration of the polar functional groups significantly reduces the molecule's interaction with surrounding water molecules.
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Lipophilicity : This internal shielding explains the relatively high XLogP3 value of 2.4[1]. The molecule exhibits enhanced lipophilicity compared to non-aminomethylated phenols, facilitating its penetration into non-polar organic phases during liquid-liquid extraction.
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Acid-Base Modulation : The hydrogen bonding modulates the compound's pKa profile. The basicity of the amine is partially neutralized by the proton donation from the phenol, while the acidity of the phenol is slightly enhanced due to the stabilization of the resulting phenoxide via the adjacent protonated amine (zwitterionic stabilization in polar microenvironments).
Mechanistic Pathway & Synthesis
The synthesis relies on a highly regioselective Mannich reaction. Because the starting material, 4-chloro-2-methylphenol, has its para-position blocked by a chlorine atom and one ortho-position blocked by a methyl group, the electrophilic aromatic substitution is forced exclusively to the remaining ortho-position[3][4].
Fig 1: Regioselective Mannich aminomethylation of 4-chloro-2-methylphenol.
Protocol 1: Controlled Aminomethylation (Self-Validating System)
Objective : Synthesize 87117-40-6 with >98% purity while suppressing bis-aminomethylation and polymeric side-reactions.
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Iminium Ion Pre-formation : In a 250 mL round-bottom flask, combine 0.05 mol of aqueous dimethylamine (40% w/w) and 0.05 mol of formaldehyde (37% w/w) in 50 mL of absolute ethanol at 0–5 °C.
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Causality: Mixing the amine and aldehyde at low temperatures prevents the exothermic runaway polymerization of formaldehyde and stabilizes the highly reactive N,N -dimethylmethyleneiminium intermediate.
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Substrate Addition : Dissolve 0.045 mol of 4-chloro-2-methylphenol in 20 mL of ethanol and add dropwise to the cold iminium solution over 30 minutes.
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Causality: The slight stoichiometric deficit of the phenol ensures complete conversion and prevents the presence of unreacted starting material, which is notoriously difficult to separate from the product due to nearly identical Rf values.
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Thermal Activation : Attach a reflux condenser and heat the mixture to 75 °C for 4 hours.
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Causality: The elevated temperature provides the activation energy necessary to break the aromaticity temporarily during the electrophilic attack at the sterically hindered ortho-position.
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Validation Checkpoint : Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is a self-validating system: the complete disappearance of the fast-eluting phenol spot confirms total conversion. If the spot persists, extend reflux by 1 hour.
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Workup : Concentrate the mixture in vacuo, redissolve in diethyl ether, and wash with saturated NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the crude Mannich base.
Analytical Characterization Protocol
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.
Protocol 2: Structural Elucidation
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¹H-NMR Spectroscopy (400 MHz, CDCl₃) :
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Expected Data: A singlet at ~3.6 ppm (2H, Ar-CH₂-N), a singlet at ~2.3 ppm (6H, -N(CH₃)₂), and two meta-coupled aromatic doublets around 6.9-7.1 ppm.
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Causality: The presence of a sharp 2H singlet for the methylene bridge definitively proves that the substitution occurred at the fully substituted ortho-position. If the methylene peak appears as a complex multiplet, it indicates polymeric side-products, thereby validating the purity of the batch.
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FT-IR Spectroscopy (ATR) :
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Expected Data: A broad, shallow absorption band from 3100 to 2800 cm⁻¹.
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Causality: Unlike free phenols that show a sharp, intense O-H stretch at ~3400 cm⁻¹, the strong intramolecular O-H···N hydrogen bond shifts and broadens the peak, physically confirming the spatial proximity of the functional groups.
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High-Resolution Mass Spectrometry (ESI-TOF) :
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Expected Data: [M+H]⁺ peak at m/z 200.0837.
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Causality: The exact mass confirms the molecular formula (C₁₀H₁₄ClNO)[1], while the distinctive 3:1 isotopic pattern of the molecular ion validates the presence of the single chlorine atom.
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Application Workflows: Metallo-Organic Coordination
Beyond its role as an intermediate, 87117-40-6 serves as an excellent bidentate (N,O) ligand for transition metals. The steric bulk of the methyl and chloro groups forces specific coordination geometries, making it valuable in catalysis and materials science.
Fig 2: Bidentate coordination of the Mannich base with transition metal salts.
Protocol 3: Complexation with Cu(II)
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Deprotonation : Dissolve the Mannich base in methanol and add 1.0 equivalent of KOH.
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Causality: The base removes the phenolic proton, generating a phenoxide. This increases the electron density on the oxygen, transforming it into a strong hard-donor ligand capable of binding Cu(II).
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Metal Addition : Add 0.5 equivalents of CuCl₂·2H₂O dissolved in methanol dropwise.
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Causality: The 2:1 ligand-to-metal ratio is enforced by the bidentate nature of the ligand, satisfying the square-planar or tetrahedral coordination sphere of the Cu(II) center.
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Validation Checkpoint : The solution will immediately shift from colorless/pale yellow to deep green/blue. This chromic shift is a self-validating indicator of successful d-d orbital splitting induced by the ligand field.
References
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Title : 4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol | PubChem CID 418728 Source : National Center for Biotechnology Information (NCBI) URL :[Link]
- Title: Patent Application Publication - Substituted Pyridine Compounds (US2001001468A1)
Sources
- 1. 4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol | C10H14ClNO | CID 418728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 38926-77-1 | 4-Chloro-2-[(methylamino)methyl]phenol | Aryls | Ambeed.com [ambeed.com]
- 3. img1.wsimg.com [img1.wsimg.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
